

# An In-Depth Technical Guide to the CDK1 Inhibitor RO-3306

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## Compound of Interest

Compound Name: CDKI-IN-1

Cat. No.: B4703264

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RO-3306, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cell cycle for diseases such as cancer.

## Chemical Structure and Physicochemical Properties

RO-3306 is a synthetic, cell-permeable small molecule belonging to the quinolinyl thiazolinone class of compounds.<sup>[1][2]</sup> It acts as an ATP-competitive inhibitor of CDK1.<sup>[1][3]</sup>

Property	Data	Reference(s)
IUPAC Name	5-(6-Quinolinylmethylene)-2- [(2-thienylmethyl)amino]-4(5H)- thiazolone	[4]
Synonyms	RO3306, RO 3306	[4]
CAS Number	872573-93-8	[5][6]
Chemical Formula	C <sub>18</sub> H <sub>13</sub> N <sub>3</sub> OS <sub>2</sub>	[4][6]
Molecular Weight	351.45 g/mol	[2][7][8]
SMILES String	O=C1N=C(NCC2=CC=CS2)S/ C1=C/C3=CC=C4N=CC=CC4 =C3	[4][5]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO (≥4.39 mg/mL); Insoluble in water and ethanol.	[7][9]

## Biochemical Properties and Cellular Activity

RO-3306 is a highly selective inhibitor of CDK1, demonstrating significantly lower activity against other cyclin-dependent kinases and a broader panel of human kinases.[1][7] Its primary mechanism of action is the induction of a reversible G2/M phase cell cycle arrest.[1][10] Prolonged exposure to RO-3306 has been shown to induce apoptosis in various cancer cell lines.[1][11][12]

## Kinase Inhibitory Activity

Target Kinase	K <sub>i</sub> (nM)	Reference(s)
CDK1/cyclin B1	35	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
CDK1/cyclin A	110	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
CDK2/cyclin E	340	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
PKCδ	318	<a href="#">[5]</a> <a href="#">[7]</a>
SGK	497	<a href="#">[5]</a> <a href="#">[7]</a>
ERK	1980	<a href="#">[5]</a> <a href="#">[7]</a>
CDK4/cyclin D	>2000	<a href="#">[7]</a> <a href="#">[10]</a>

## Cellular Antiproliferative Activity (IC<sub>50</sub>)

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference(s)
HCT-116	Colorectal Carcinoma	1.14	<a href="#">[5]</a>
SW480	Colorectal Adenocarcinoma	2.2	<a href="#">[5]</a>
RKO	Colon Carcinoma	2	<a href="#">[5]</a>
SJSA-1	Osteosarcoma	4.55	<a href="#">[5]</a>
SKOV3	Ovarian Cancer	16.92	<a href="#">[13]</a>
HEY	Ovarian Cancer	10.15	
PA-1	Ovarian Cancer	7.24	
OVCAR5	Ovarian Cancer	8.74	
IGROV1	Ovarian Cancer	13.89	<a href="#">[14]</a>

## Experimental Protocols

### In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes the measurement of CDK1/cyclin B1 kinase activity in the presence of RO-3306 using an HTRF assay format.[\[7\]](#)[\[9\]](#)[\[10\]](#)

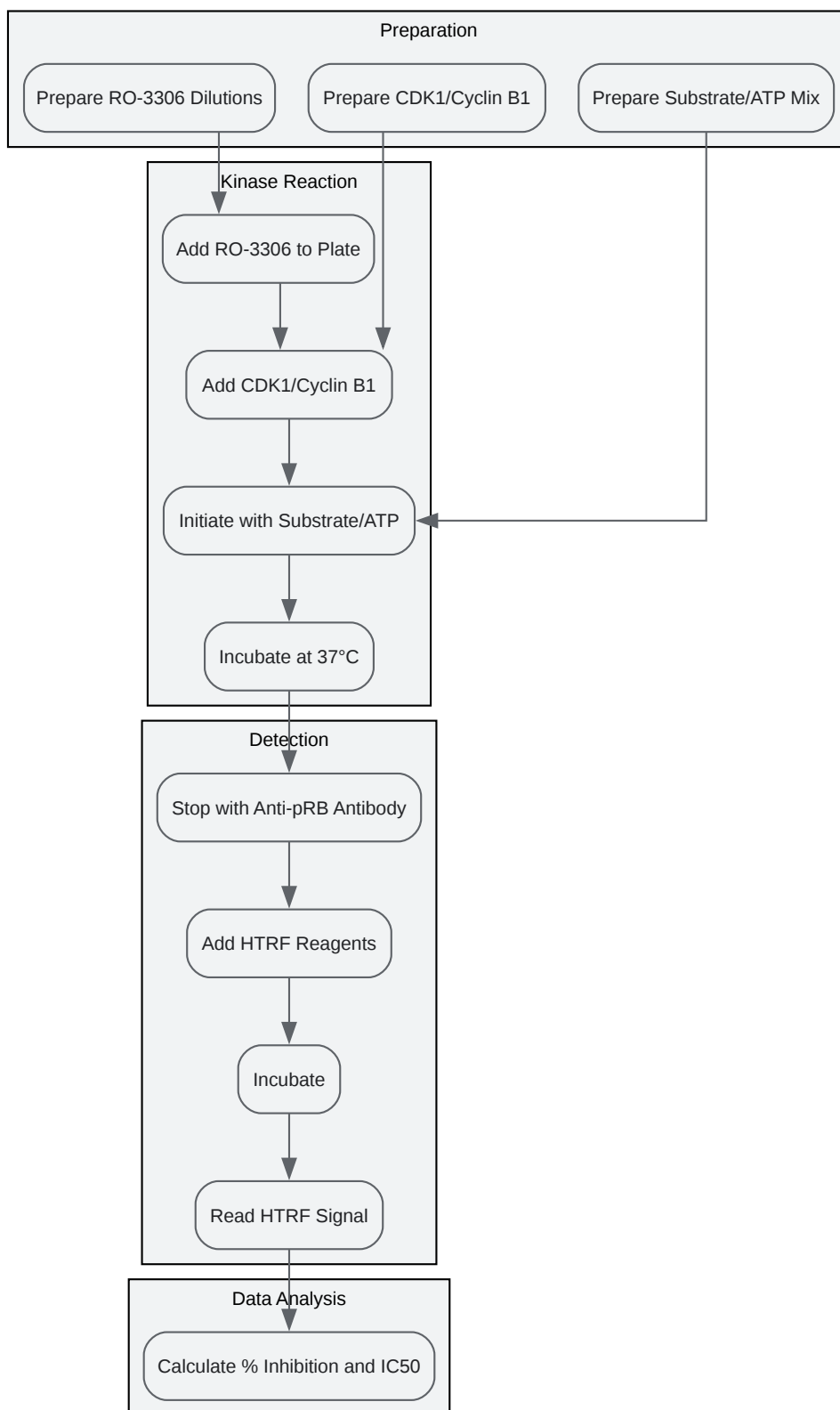
#### Materials:

- Recombinant human CDK1/cyclin B1 complex
- pRB (retinoblastoma protein) substrate
- ATP
- RO-3306
- Kinase assay buffer (25 mM HEPES, 10 mM MgCl<sub>2</sub>, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT)
- Anti-phospho-pRB (Ser-780) antibody
- LANCE Eu-W1024-labeled anti-rabbit IgG
- Allophycocyanin-conjugated anti-His-6 antibody
- 96-well microplates
- Plate reader capable of HTRF detection (excitation at 340 nm, emission at 615 nm and 665 nm)

#### Procedure:

- Prepare serial dilutions of RO-3306 in the kinase assay buffer.
- In a 96-well plate, add the diluted RO-3306 or vehicle control (DMSO).
- Add the CDK1/cyclin B1 enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the pRB substrate and ATP.
- Incubate the plate at 37°C for 30 minutes with constant agitation.

- Stop the reaction by adding a solution containing the anti-phospho-pRB antibody.
- Incubate for 30 minutes with shaking.
- Add the LANCE Eu-W1024-labeled anti-rabbit IgG and Allophycocyanin-conjugated anti-His-6 antibody mixture.
- Incubate for 1 hour.
- Read the plate on an HTRF-compatible plate reader.
- Calculate the percent inhibition for each RO-3306 concentration and determine the IC<sub>50</sub> value.



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### In Vitro Kinase Assay Workflow

## Cell Proliferation Assay (MTT)

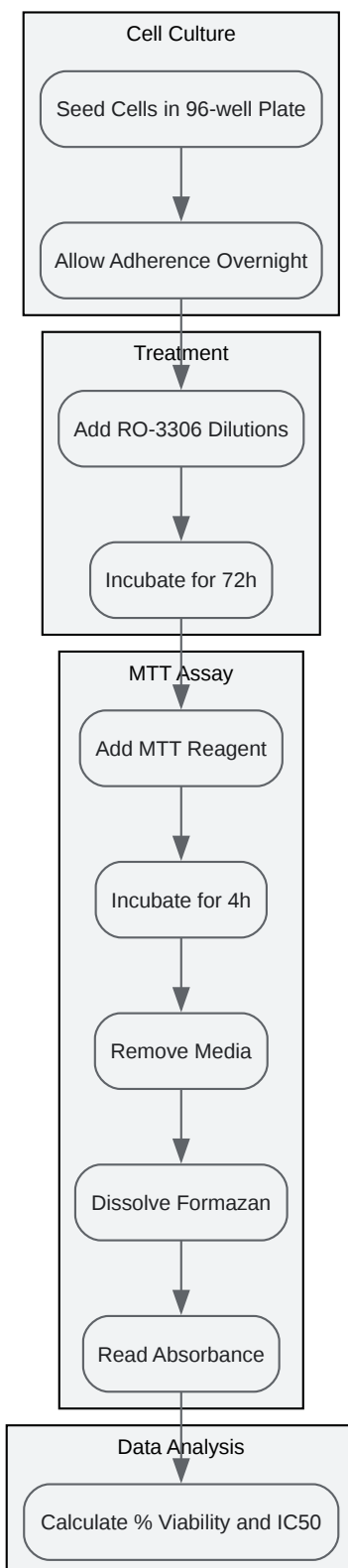
This protocol outlines the use of an MTT assay to determine the effect of RO-3306 on the proliferation of cancer cell lines.

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- RO-3306
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear microplates
- Microplate reader

### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of RO-3306 or vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 550 and 600 nm.
- Calculate the percent viability for each concentration and determine the IC<sub>50</sub> value.



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### MTT Cell Proliferation Assay Workflow

## Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with RO-3306 using propidium iodide (PI) staining and flow cytometry.

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- RO-3306
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

### Procedure:

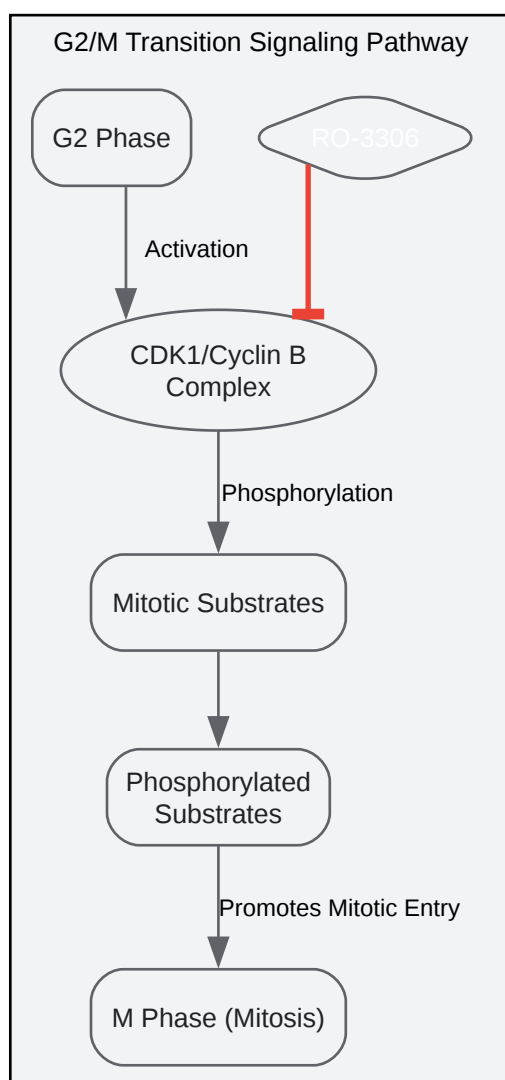
- Seed cells and treat with RO-3306 or vehicle control for the desired time (e.g., 24 hours).
- Harvest cells by trypsinization and centrifugation.
- Wash the cells with cold PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
- Incubate on ice for at least 30 minutes.
- Wash the fixed cells with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.

- Analyze the DNA content of the cells using a flow cytometer.
- Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

## Signaling Pathways

### G2/M Cell Cycle Checkpoint Inhibition

CDK1, in complex with cyclin B, is the master regulator of the G2 to M phase transition in the cell cycle. The activation of the CDK1/cyclin B complex is a critical step for entry into mitosis. RO-3306, by competitively binding to the ATP-binding pocket of CDK1, prevents the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells at the G2/M boundary.

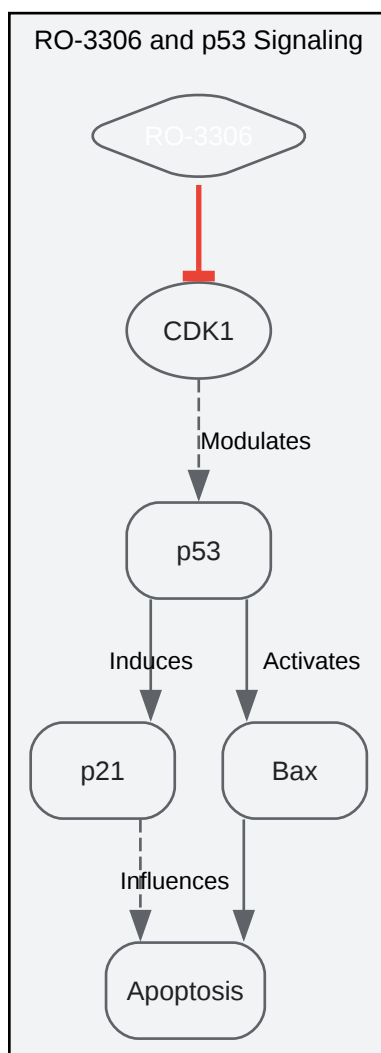


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## RO-3306 Inhibition of G2/M Transition

## Interaction with the p53 Signaling Pathway

Studies have shown that the cellular response to RO-3306 can be modulated by the status of the tumor suppressor protein p53.[11] In p53 wild-type cells, inhibition of CDK1 by RO-3306 can lead to the activation of the p53 pathway, resulting in increased expression of p21 and enhanced apoptosis.[5][11] RO-3306 has been shown to enhance p53-mediated Bax activation, a key step in the intrinsic apoptotic pathway.[5] In some contexts, RO-3306 can also block the p53-mediated induction of MDM2 and p21.[5] This complex interplay suggests that the efficacy of RO-3306 may be dependent on the genetic background of the cancer cells, particularly their p53 status.



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### RO-3306 Interaction with p53 Pathway

## Conclusion

RO-3306 is a valuable research tool for studying the roles of CDK1 in cell cycle regulation and for exploring the therapeutic potential of CDK1 inhibition in cancer. Its high selectivity and well-characterized mechanism of action make it a suitable compound for preclinical studies. This technical guide provides a foundational understanding of RO-3306, offering detailed information and protocols to aid researchers in their investigations into novel cancer therapies targeting the cell cycle.

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